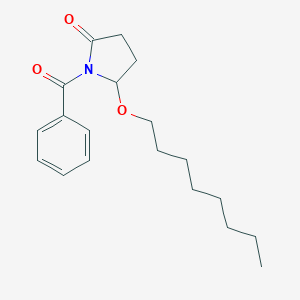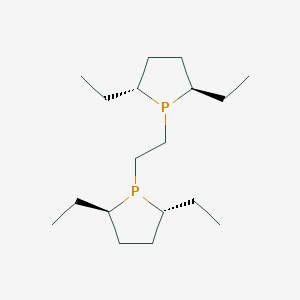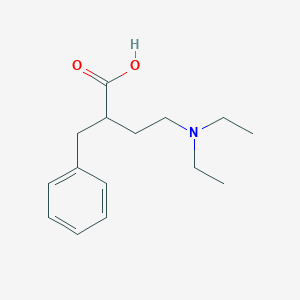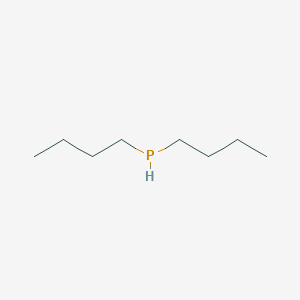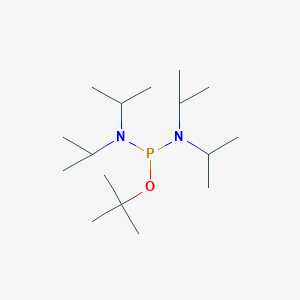
tert-Butyltetraisopropylphosphorodiamidite
Übersicht
Beschreibung
tert-Butyl tetraisopropylphosphorodiamidite is a chemical compound with the molecular formula C16H37N2OP. It is commonly used in organic synthesis, particularly in the preparation of phosphoramidite derivatives. The compound is known for its stability and versatility in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl tetraisopropylphosphorodiamidite has a wide range of applications in scientific research, including:
Wirkmechanismus
Action Environment
Environmental factors such as temperature, pH, and the presence of other reagents can influence the action, efficacy, and stability of Tert-Butyl Tetraisopropylphosphorodiamidite. For example, it is typically stored at a temperature of 2-8°C to maintain its stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known to play a role in the synthesis of aromatic oxophosphorus compounds via Michaelis-Arbuzov type of reaction of arynes .
Molecular Mechanism
It is known to participate in the Michaelis-Arbuzov reaction, which involves the rearrangement of trialkyl phosphites to phosphonates . Its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be explored.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl tetraisopropylphosphorodiamidite can be synthesized through the reaction of diisopropylamine with tert-butyl phosphorodiamidite in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-Butyl tetraisopropylphosphorodiamidite involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl tetraisopropylphosphorodiamidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of phosphoramidite ligands.
Common Reagents and Conditions
Common reagents used in reactions with tert-Butyl tetraisopropylphosphorodiamidite include diisopropylamine, dichloromethane, and trifluoroacetic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed
The major products formed from reactions involving tert-Butyl tetraisopropylphosphorodiamidite include various phosphoramidite derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl tetraisopropylphosphorodiamidite include:
- Di-tert-butyl N,N-diisopropylphosphoramidite
- Bis(diisopropylamino)chlorophosphine
- 2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite
Uniqueness
tert-Butyl tetraisopropylphosphorodiamidite is unique due to its high stability and versatility in various chemical reactions. Its ability to form stable complexes with metal ions makes it a valuable reagent in organic synthesis and catalysis. Additionally, its wide range of applications in different scientific fields highlights its importance and utility .
Eigenschaften
IUPAC Name |
N-[[di(propan-2-yl)amino]-[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N2OP/c1-12(2)17(13(3)4)20(19-16(9,10)11)18(14(5)6)15(7)8/h12-15H,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFUFSJCFKUIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399086 | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137348-88-0 | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl tetraisopropylphosphorodiamidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tert-butyl tetraisopropylphosphorodiamidite a practical ligand for palladium-catalyzed amination reactions?
A1: tert-Butyl tetraisopropylphosphorodiamidite stands out due to its accessibility and stability. [] It can be easily synthesized from bis(diisopropylamino)chlorophosphine and exhibits good air-stability, making it more practical for everyday laboratory use compared to other air-sensitive phosphine ligands. This ease of handling contributes to the practicality of this ligand in amination reactions. [] You can find more details in the publication by .
Q2: What types of reactions is tert-butyl tetraisopropylphosphorodiamidite effective in catalyzing?
A2: The research specifically highlights the effectiveness of tert-butyl tetraisopropylphosphorodiamidite as a ligand in palladium-catalyzed Buchwald–Hartwig amination reactions. [] This reaction type is particularly useful for forming carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This catalytic system enables the synthesis of aryl- and heteroarylamines, which are important structural motifs in various industries, including pharmaceuticals. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


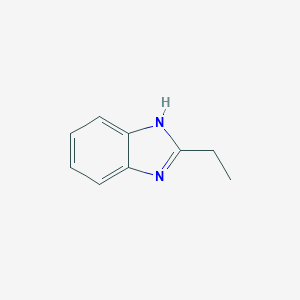
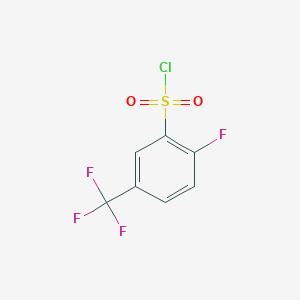
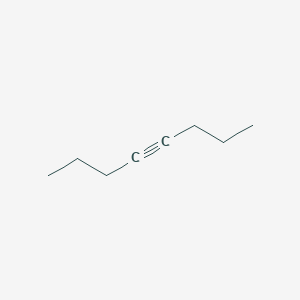
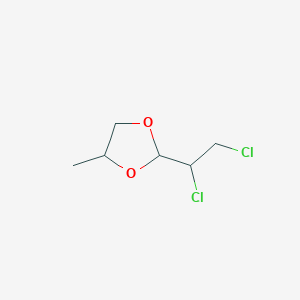
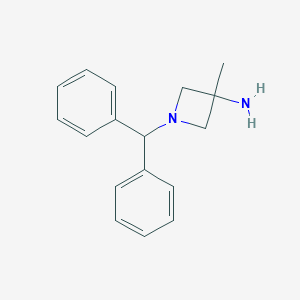
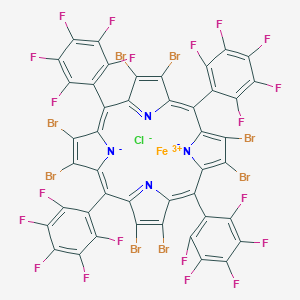
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
